molecular formula C10H8O4S B095096 1-Naphthalenesulfonic acid, 8-hydroxy- CAS No. 117-22-6

1-Naphthalenesulfonic acid, 8-hydroxy-

Cat. No. B095096
CAS RN: 117-22-6
M. Wt: 224.23 g/mol
InChI Key: ZPLBZGGKAUXTRT-UHFFFAOYSA-N
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Description

1-Naphthalenesulfonic acid, 8-hydroxy-, also known as 8-hydroxy-1-naphthalenesulfonic acid, is a compound that belongs to the class of organic compounds known as naphthalenesulfonic acids. These are compounds containing a naphthalene moiety that carries a sulfonic acid group.

Synthesis Analysis

The synthesis of naphthalenesulfonic acid derivatives has been explored in the context of developing potential anti-AIDS agents. For instance, a bis(naphthalenedisulfonic acid) derivative with a biphenyl spacer was synthesized and found to be a potent inhibitor of HIV-induced cytopathogenicity . Although the exact synthesis of 8-hydroxy-1-naphthalenesulfonic acid is not detailed in the provided papers, the methodologies used for synthesizing similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of related naphthalenesulfonic acid derivatives has been studied extensively. For example, the crystal and molecular structure of the ammonium hemihydrate salt of 8-anilino-1-naphthalenesulfonic acid (ANS) was determined, revealing two conformationally distinct molecules within the crystal lattice . This indicates that the naphthalenesulfonic acid derivatives can exhibit conformational flexibility, which may be relevant to their biological activity and interactions with other molecules.

Chemical Reactions Analysis

The chemical reactivity of naphthalenesulfonic acid derivatives can be inferred from studies on similar compounds. For instance, the thermal decomposition of 1,8-di(phosphinyl)naphthalene leads to intramolecular dehydrogenative P-P coupling . While this reaction is specific to phosphinyl derivatives, it suggests that the naphthalene core can participate in complex chemical transformations. The reactivity of 1-Naphthalenesulfonic acid, 8-hydroxy-, would likely be influenced by the presence of the hydroxy and sulfonic acid functional groups, which could participate in various chemical reactions such as sulfonation, phosphorylation, or coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalenesulfonic acid derivatives are influenced by their molecular structure. The zwitterionic nature of 8-amino-2-naphthalenesulfonic acid monohydrate, for example, leads to specific hydrogen-bonding interactions and the formation of a two-dimensional sheet structure within the crystal lattice . These interactions are critical for the solubility, stability, and overall behavior of the compound in different environments. The presence of hydroxy and sulfonic acid groups in 1-Naphthalenesulfonic acid, 8-hydroxy- would contribute to its acidity, solubility in water, and potential for forming hydrogen bonds, which are important properties for its interactions and potential applications.

Scientific Research Applications

Analytical Chemistry Applications

1-Naphthalenesulfonic acid, 8-hydroxy-, and its derivatives are integral in developing methodologies for detecting and quantifying sulfonates in industrial effluents. Alonso, Castillo, and Barceló (1999) developed a solid-phase extraction procedure followed by ion-pair chromatography and electrospray-mass spectrometry to identify and quantify benzene- and naphthalenesulfonates in wastewater from various industries. This method highlights the chemical's role in environmental monitoring and industrial process control (Alonso, Castillo, & Barceló, 1999).

Environmental Studies

In environmental contexts, derivatives of 1-Naphthalenesulfonic acid, 8-hydroxy-, are used to study the degradation processes of sulfonates in aquatic environments. Szabó-Bárdos et al. (2008) investigated the photocatalytic degradation of naphthalenedisulfonate, observing the formation of hydroxy derivatives and assessing the intermediates and pathways involved in water treatment technologies (Szabó-Bárdos et al., 2008).

Materials Science

The compound and its derivatives also find applications in materials science, particularly in the synthesis of new materials with specific properties. Zhong et al. (2019) discussed the design and preparation of hydrophobic mesoporous biochar functionalized with sulfonic acid, highlighting its acid-catalytic properties and potential in catalysis and chemical manufacturing processes (Zhong et al., 2019).

Biological Systems Investigation

In biological systems, the fluorescence properties of 1-Naphthalenesulfonic acid, 8-hydroxy-, derivatives such as ANS (8-anilinonaphthalene-1-sulfonic acid) are utilized to study protein interactions and dynamics. Wang, Faber, and Georg (2019) developed efficient syntheses for ANS derivatives with diverse spectral properties to probe biological molecules, enhancing our understanding of protein structure and function (Wang, Faber, & Georg, 2019).

Safety And Hazards

1-Naphthalenesulfonic acid is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

8-hydroxynaphthalene-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4S/c11-8-5-1-3-7-4-2-6-9(10(7)8)15(12,13)14/h1-6,11H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPLBZGGKAUXTRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=CC=C2)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059449
Record name 1-Naphthalenesulfonic acid, 8-hydroxy-
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Molecular Weight

224.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Naphthalenesulfonic acid, 8-hydroxy-

CAS RN

117-22-6
Record name 1-Naphthol-8-sulfonic acid
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Record name 1-Naphthol-8-sulfonic acid
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Record name 1-Naphthol-8-sulfonic acid
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Record name 1-Naphthalenesulfonic acid, 8-hydroxy-
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Record name 1-Naphthalenesulfonic acid, 8-hydroxy-
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Record name 8-hydroxynaphthalenesulphonic acid
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Synthesis routes and methods

Procedure details

Examples of suitable starting materials for these syntheses are 1-naphthol-2-sulfonic acid, 1-naphthol-3-sulfonic acid, 1-naphthol-5-sulfonic acid, 1-naphthol-6-sulfonic acid, 1-naphthylamine-6-sulfonic acid, from which 1-chloro-1-naphthol-6-sulfonic acid may be obtained by chlorination in the course of a Bucherer synthesis, 1-naphthol-7-sulfonic acid, 1-naphthol-8-sulfonic acid, 1-naphthol-3,8-disulfonic acid, 7-acetylamino-1-naphthol-3-sulfonic acid, 8-acetylamino-2-chloro-1-naphthol-5-sulfonic acid, 8-acetylamino-1-naphthol-5-sulfonic acid, 8-benzoylamino-1-naphthol-5-sulfonic acid, 8-acetylamino-1-naphthol-2,5-disulfonic acid and 5-acetylamino-1-naphthol-3-sulfonic acid.
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